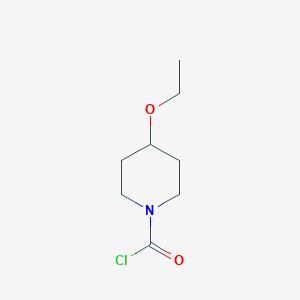![molecular formula C8H14ClIO B13307765 [(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13307765.png)
[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane is an organic compound with the molecular formula C8H14ClIO It is a cyclobutane derivative where the cyclobutane ring is substituted with a (1-chloro-3-iodo-2-methylpropan-2-yl)oxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane typically involves the reaction of cyclobutanol with 1-chloro-3-iodo-2-methylpropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of cyclobutanol is replaced by the (1-chloro-3-iodo-2-methylpropan-2-yl)oxy group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclobutane derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkenes.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be used in studies involving the modification of biological molecules or as a probe to study biochemical pathways.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of [(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane depends on its specific application
Covalent Bond Formation: The compound can form covalent bonds with nucleophilic sites on target molecules.
Electrophilic Addition: The compound can participate in electrophilic addition reactions with unsaturated molecules.
Radical Reactions: The compound can generate free radicals under certain conditions, leading to radical-mediated reactions.
Comparación Con Compuestos Similares
[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane can be compared with other similar compounds, such as:
- [(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane
- [(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclohexane
These compounds share similar structural features but differ in the size of the cycloalkane ring. The unique properties of this compound, such as its reactivity and stability, make it distinct from its analogs.
Propiedades
Fórmula molecular |
C8H14ClIO |
|---|---|
Peso molecular |
288.55 g/mol |
Nombre IUPAC |
(1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclobutane |
InChI |
InChI=1S/C8H14ClIO/c1-8(5-9,6-10)11-7-3-2-4-7/h7H,2-6H2,1H3 |
Clave InChI |
MJIVOGQIUIJXAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)(CI)OC1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


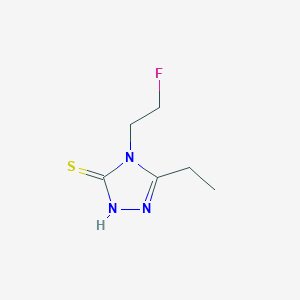
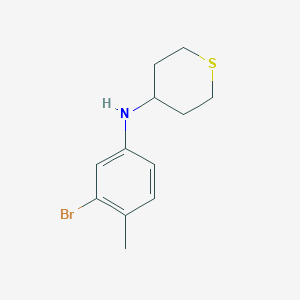

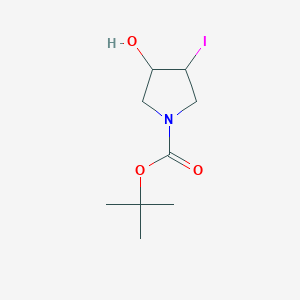
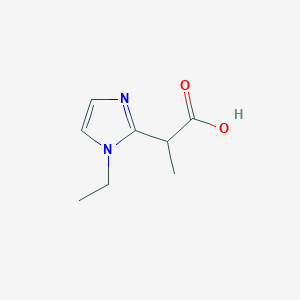
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13307704.png)
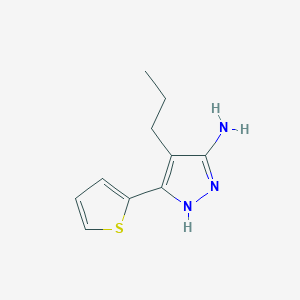
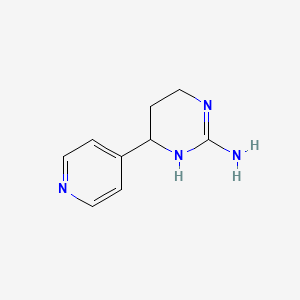

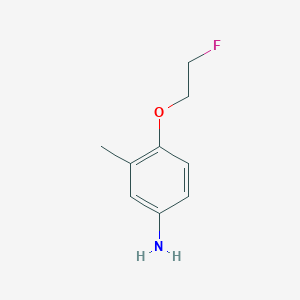
![N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B13307731.png)
![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13307748.png)
![6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine](/img/structure/B13307753.png)
